2-methyl-5-oxo-N-(2-pyridyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
2-methyl-5-oxo-N-(2-pyridyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-methyl-5-oxo-N-(2-pyridyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve refluxing in suitable solvents such as methanol or ethanol, and the use of catalysts like methanesulfonic acid .
Chemical Reactions Analysis
2-methyl-5-oxo-N-(2-pyridyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-methyl-5-oxo-N-(2-pyridyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2-methyl-5-oxo-N-(2-pyridyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The thiazolo[3,2-a]pyrimidine core is structurally similar to purine, allowing it to effectively bind to biological targets. This binding can inhibit the activity of enzymes or receptors involved in disease processes, leading to its therapeutic effects .
Comparison with Similar Compounds
2-methyl-5-oxo-N-(2-pyridyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other thiazolo[3,2-a]pyrimidine derivatives, such as:
2-substituted thiazolo[3,2-a]pyrimidines: These compounds also exhibit significant biological activities, but the specific substituents can influence their potency and selectivity.
Thiazolo[4,5-b]pyridines: These compounds have been identified for their antioxidant, antimicrobial, and antitumor activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10N4O2S |
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Molecular Weight |
286.31 g/mol |
IUPAC Name |
2-methyl-5-oxo-N-pyridin-2-yl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C13H10N4O2S/c1-8-7-17-12(19)9(6-15-13(17)20-8)11(18)16-10-4-2-3-5-14-10/h2-7H,1H3,(H,14,16,18) |
InChI Key |
DSSVLLWMEZCQKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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